molecular formula C19H16ClN5O B11217759 1-(5-chloro-2-methylphenyl)-N-(3-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

1-(5-chloro-2-methylphenyl)-N-(3-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B11217759
M. Wt: 365.8 g/mol
InChI Key: SRHWFYDCHFLDER-UHFFFAOYSA-N
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Description

1-(5-chloro-2-methylphenyl)-N-(3-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound with a fused pyrazolo[3,4-d]pyrimidine core Its structure combines a pyrazole ring with a pyrimidine ring, resulting in intriguing chemical properties

Preparation Methods

The synthetic routes for this compound involve several steps

  • Construction of the Pyrazolo[3,4-d]pyrimidine Core:

    • The synthesis typically starts with the formation of the pyrazolo[3,4-d]pyrimidine core. Various methods exist, including cyclization reactions between appropriate precursors.
    • Reaction conditions may involve heating, acid catalysis, or metal-mediated processes.
  • Functionalization of the Phenyl Rings:

    • The chloro and methoxy substituents are introduced onto the phenyl rings.
    • These functional groups play a crucial role in the compound’s reactivity and biological activity.
  • Industrial Production Methods:

    • While industrial-scale production details are proprietary, laboratories often use scalable methods based on the research literature.

Chemical Reactions Analysis

1-(5-chloro-2-methylphenyl)-N-(3-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various reactions:

  • Oxidation and Reduction:

    • The compound can participate in redox reactions, potentially altering its electronic properties.
    • Common reagents include oxidants (e.g., KMnO₄) and reducing agents (e.g., NaBH₄).
  • Substitution Reactions:

    • The chloro and methoxy groups are susceptible to substitution.
    • Conditions like nucleophilic aromatic substitution (SNAr) may be employed.
  • Major Products:

    • The specific products depend on reaction conditions and regioselectivity.
    • Isolation and characterization of intermediates are essential.

Scientific Research Applications

1-(5-chloro-2-methylphenyl)-N-(3-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine finds applications in:

    Medicinal Chemistry:

    Chemical Biology:

Mechanism of Action

  • The compound’s mechanism of action likely involves binding to specific protein targets.
  • Further studies are needed to elucidate its precise mode of action.

Comparison with Similar Compounds

  • While I don’t have specific data on similar compounds, researchers often compare it to related pyrazolo[3,4-d]pyrimidines.
  • Highlighting its uniqueness requires a detailed analysis of structural features and biological activities.

Properties

Molecular Formula

C19H16ClN5O

Molecular Weight

365.8 g/mol

IUPAC Name

1-(5-chloro-2-methylphenyl)-N-(3-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C19H16ClN5O/c1-12-6-7-13(20)8-17(12)25-19-16(10-23-25)18(21-11-22-19)24-14-4-3-5-15(9-14)26-2/h3-11H,1-2H3,(H,21,22,24)

InChI Key

SRHWFYDCHFLDER-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2C3=NC=NC(=C3C=N2)NC4=CC(=CC=C4)OC

Origin of Product

United States

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